![molecular formula C22H28N6NaO17P3 B13806160 sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylpyridine adenine dinucleotide phosphate sodium salt: is a synthetic analog of nicotinamide adenine dinucleotide phosphate. It is a coenzyme involved in various biochemical reactions, particularly those related to electron transport and redox reactions. This compound is widely used in biochemical and medical research due to its ability to mimic the natural coenzyme’s functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves the acetylation of the pyridine ring in the presence of adenine dinucleotide phosphate. The acetylation process introduces an acetyl group to the pyridine nitrogen, resulting in the formation of 3-acetylpyridine. This compound is then coupled with adenine dinucleotide phosphate to yield 3-Acetylpyridine adenine dinucleotide phosphate sodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetylpyridine adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Acetylpyridine adenine dinucleotide phosphate sodium salt is used extensively in scientific research due to its versatility and functional properties:
Chemistry: It serves as a model compound for studying redox reactions and electron transport mechanisms.
Biology: It is used in enzymatic assays to investigate the role of coenzymes in metabolic pathways.
Medicine: Research involving this compound helps in understanding diseases related to mitochondrial dysfunction and oxidative stress.
Industry: It is utilized in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of 3-Acetylpyridine adenine dinucleotide phosphate sodium salt involves its role as an electron transporter in various enzymatic activities. It can be alternately oxidized and reduced, facilitating electron transfer in biochemical reactions. This compound can substitute for nicotinamide adenine dinucleotide phosphate as a hydrogen-accepting cofactor in many dehydrogenase reactions, making it a valuable tool for studying oxidative phosphorylation and other redox processes .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide adenine dinucleotide phosphate: A natural coenzyme involved in redox reactions.
3-Acetylpyridine hypoxanthine dinucleotide: An analog used in mechanistic studies of nicotinamide adenine dinucleotide-dependent enzymes.
3-Acetylpyridine adenine dinucleotide, reduced form: A reduced form of the compound used in various biochemical assays.
Uniqueness: 3-Acetylpyridine adenine dinucleotide phosphate sodium salt is unique due to its higher oxidation potential compared to nicotinamide adenine dinucleotide phosphate. This property makes it more stable and efficient in redox reactions, providing a valuable alternative in biochemical research .
Eigenschaften
Molekularformel |
C22H28N6NaO17P3 |
|---|---|
Molekulargewicht |
764.4 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H29N6O17P3.Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(42-21)6-40-47(36,37)45-48(38,39)41-7-13-16(31)18(44-46(33,34)35)22(43-13)28-9-26-14-19(23)24-8-25-20(14)28;/h2-5,8-9,12-13,15-18,21-22,30-32H,6-7H2,1H3,(H5-,23,24,25,33,34,35,36,37,38,39);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,21-,22-;/m1./s1 |
InChI-Schlüssel |
MYZXMORFLDDHGY-VNNAABHFSA-M |
Isomerische SMILES |
CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+] |
Kanonische SMILES |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


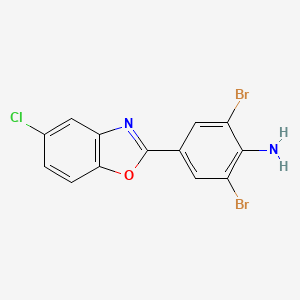
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
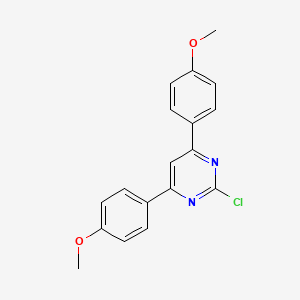
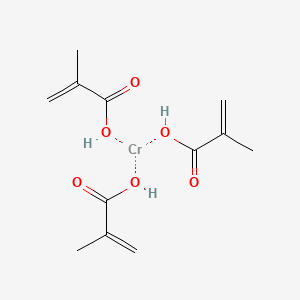



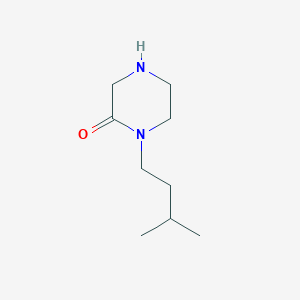

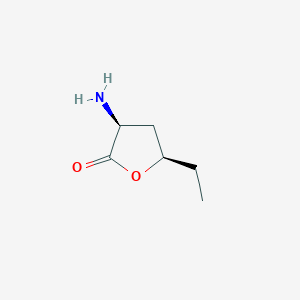

![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)


